molecular formula C15H15ClN2O B1302541 (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride CAS No. 268209-92-3

(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride

Cat. No. B1302541
CAS RN: 268209-92-3
M. Wt: 274.74 g/mol
InChI Key: NCZSZNNACZSMIT-UHFFFAOYSA-N
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Description

The compound is a type of benzodiazepine. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .


Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the transformation of a substance (or substances) through chemical reactions. Techniques such as HPLC combined with spectrophotometry are often used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various methods. These properties can include things like melting point, boiling point, solubility, reactivity, and more .

Mechanism of Action

The mechanism of action of a compound refers to how it produces its effect. For benzodiazepines, they typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for this information .

Future Directions

The future directions of research into a compound depend on its potential applications and the current state of knowledge about it. Unfortunately, without specific information on “(R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride”, it’s difficult to predict future research directions .

properties

IUPAC Name

5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O.ClH/c18-14-10-16-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14;/h1-9,15-16H,10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZSZNNACZSMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(N1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373139
Record name (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268209-92-3
Record name (R,S)-1,3,4,5-Tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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